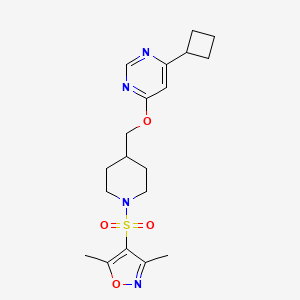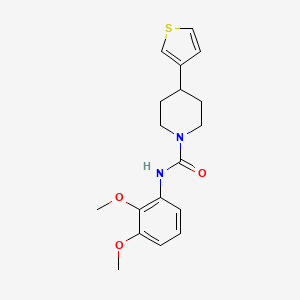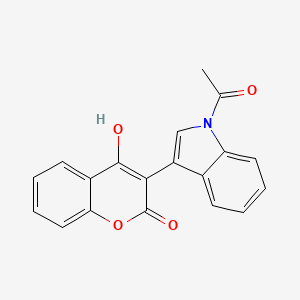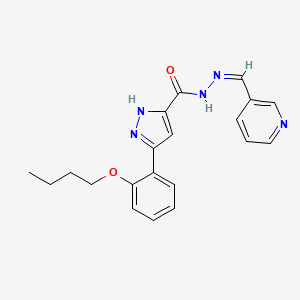
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-methylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-methylphenyl)oxamide, commonly known as AQ-1, is a novel compound that has been studied for its potential in various scientific research applications. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Synthesis of Heterocyclic Compounds
The research on the synthesis of heterocyclic compounds highlights the versatility of quinoline derivatives in generating complex molecular frameworks. For instance, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide leads to the synthesis of furo[3,2-c]quinolin-4(5H)-one, showcasing the utility of quinoline derivatives in creating fused heterocyclic systems with potential biological activity (Lindahl et al., 2006).
Chemosensors
Quinoline derivatives are also prominent in the development of chemosensors. A notable example is a quinoline-based sensor synthesized for Zn2+ detection, demonstrating significant fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This sensor is applicable for monitoring Zn2+ concentrations in biological and environmental samples, supporting its potential in practical systems (Park et al., 2015).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of quinoline derivatives are significant in medical research. A study on azoimine quinoline derivatives demonstrated their potent biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, along with their strong binding to DNA and bovine serum albumin. This indicates the potential of quinoline derivatives as therapeutics in treating infections and inflammation (Douadi et al., 2020).
Novel Synthetic Methods
Innovations in synthetic chemistry have led to the development of new methods for creating quinoline derivatives. For instance, the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives showcases an efficient approach to introducing sulfone groups into the quinoline framework, opening new pathways for the functionalization of quinoline compounds (Xia et al., 2016).
特性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-8-16(9-6-13)21-19(25)20(26)22-17-10-7-15-4-3-11-23(14(2)24)18(15)12-17/h5-10,12H,3-4,11H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHQZEOLPKEDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2728765.png)
![2-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2728768.png)
![N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2728769.png)
![N-[4-(benzyloxy)phenyl]-3-nitrobenzamide](/img/structure/B2728770.png)
![(3-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2728774.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2728777.png)


![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2728782.png)
![3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728783.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2728785.png)